Physicochemical Properties of Chloramphenicol Stearate: A Technical Guide for Laboratory Professionals
Physicochemical Properties of Chloramphenicol Stearate: A Technical Guide for Laboratory Professionals
Introduction
Chloramphenicol (B1208) stearate (B1226849), the stearic acid ester of chloramphenicol, is a prodrug of the broad-spectrum antibiotic chloramphenicol.[1][2] It is employed to mask the bitter taste of the parent drug, thereby improving palatability for oral administration. In the gastrointestinal tract, it is hydrolyzed back to chloramphenicol, the active form.[2] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure proper handling, formulation, and analysis in a laboratory setting. This guide provides an in-depth overview of these properties, complete with experimental protocols and visual diagrams to facilitate comprehension.
Core Physicochemical Properties
The fundamental physicochemical characteristics of chloramphenicol stearate are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Chemical Name | (2R,3R)-2-(2,2-dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propyl octadecanoate | [3] |
| CAS Number | 16255-48-4 | [4] |
| Molecular Formula | C29H46Cl2N2O6 | [4] |
| Molecular Weight | 589.59 g/mol | [4] |
| Appearance | White to yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. | [2] |
| Melting Point | 148-150 °C (for the parent compound, chloramphenicol) | [5] |
| Solubility | Soluble in DMSO.[4] | |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[4] | |
| Polymorphism | Exists in different polymorphic forms (Form I and Form III).[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of chloramphenicol stearate. The following sections outline the protocols for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
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Preparation: An excess amount of chloramphenicol stearate is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and diluted appropriately.
-
Quantification: The concentration of the dissolved chloramphenicol stearate in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Melting Point Determination (Capillary Method)
The capillary melting point apparatus is a common tool for determining the melting point of a crystalline solid.
-
Sample Preparation: A small amount of finely powdered, dry chloramphenicol stearate is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Polymorphism Characterization (X-Ray Powder Diffraction - XRPD)
XRPD is a powerful technique for identifying and characterizing different crystalline forms (polymorphs).
-
Sample Preparation: A small amount of the chloramphenicol stearate powder is gently pressed onto a sample holder to create a flat, smooth surface.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected as a function of the scattering angle (2θ).
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is unique for each crystalline form. The positions and relative intensities of the diffraction peaks are used to identify the polymorph.
Mechanism of Action of Chloramphenicol
Chloramphenicol stearate itself is inactive. Following oral administration, it is hydrolyzed in the small intestine to release chloramphenicol, which is then absorbed.[2] Chloramphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[7][8] It binds to the 50S ribosomal subunit and prevents the peptidyl transferase step of peptide bond formation.[8][9]
Caption: Mechanism of action of chloramphenicol in inhibiting bacterial protein synthesis.
Analytical Methods: Purity and Assay
HPLC is a widely used technique for the separation, identification, and quantification of chloramphenicol stearate and its related substances.[3]
HPLC Workflow for Purity Analysis
The following diagram illustrates a typical workflow for determining the purity of a chloramphenicol stearate sample using HPLC.
Caption: A generalized workflow for the purity analysis of chloramphenicol stearate by HPLC.
Polymorphism of Chloramphenicol Stearate
Chloramphenicol stearate is known to exist in at least two polymorphic forms, Form I and Form III.[6] These different crystalline structures can have different physicochemical properties, including solubility and dissolution rate, which in turn can affect bioavailability. It has been reported that by grinding, Form III can transform into Form I, which may then become amorphous.[6] This "physically activated" form exhibits a low degree of crystallinity and higher availability of chloramphenicol.[6]
Caption: Simplified representation of the polymorphic transition of chloramphenicol stearate.
Stability Considerations
The stability of chloramphenicol and its derivatives is influenced by pH, temperature, and light. Aqueous solutions of chloramphenicol are stable over a pH range of 2-7.[10] At room temperature (25°C), chloramphenicol solutions can degrade over time.[11] Elevated temperatures can accelerate degradation, while refrigeration can reduce the rate of breakdown.[11][12] Formulations should be protected from light to prevent photochemical decomposition.[10] Studies have shown that the addition of certain excipients, like polyoxyl 40 stearate, can enhance the chemical stability of chloramphenicol in aqueous solutions.[11]
Conclusion
This technical guide provides a comprehensive overview of the essential physicochemical properties of chloramphenicol stearate for laboratory professionals. The data presented in tables, the detailed experimental protocols, and the illustrative diagrams offer a practical resource for the handling, analysis, and formulation of this important antibiotic prodrug. A thorough understanding of these characteristics is critical for ensuring the quality, safety, and efficacy of research and development activities involving chloramphenicol stearate.
References
- 1. [Pseudomorphism of chloramphenicol stearate and palmitate in relationship availability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chloramphenicol stearate | SIELC Technologies [sielc.com]
- 4. medkoo.com [medkoo.com]
- 5. Chloramphenicol CAS#: 56-75-7 [m.chemicalbook.com]
- 6. Solid state transitions and CAP availability in surface solid dispersions of chloramphenicol stearate polymorphs [iris.unimore.it]
- 7. SMPDB [smpdb.ca]
- 8. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 9. ldh.la.gov [ldh.la.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. US3702364A - Stabilized chloramphenicol composition - Google Patents [patents.google.com]
- 12. scite.ai [scite.ai]
